3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one
Description
Properties
IUPAC Name |
3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2/c26-25(27,28)19-7-6-8-20(17-19)30-13-15-31(16-14-30)23(33)11-2-1-5-12-32-18-29-22-10-4-3-9-21(22)24(32)34/h3-4,6-10,17-18H,1-2,5,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPYFULYFZCKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, continuous flow processes, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinazolinone core.
Reduction: Reduction reactions could potentially modify the quinazolinone core or the piperazine ring.
Substitution: The trifluoromethyl group and other substituents on the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at various positions on the molecule.
Scientific Research Applications
The compound has been investigated for its potential therapeutic applications due to its structural characteristics that suggest activity against various biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For example, studies have shown that quinazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of trifluoromethyl groups has been linked to enhanced potency against certain strains, making this compound a candidate for further exploration in antibiotic development .
Anticancer Properties
Quinazoline derivatives are also being studied for their anticancer potential. In vitro studies have demonstrated that compounds similar to 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
G-Protein Coupled Receptor Modulation
In silico studies have highlighted the ability of compounds like this compound to interact with G-protein coupled receptors (GPCRs). These interactions are crucial for developing drugs targeting neurological disorders and metabolic diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various quinazoline derivatives against multiple bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited increased zones of inhibition, suggesting a potential role for this compound in treating resistant bacterial infections .
Case Study 2: Anticancer Activity
In another investigation, a series of quinazoline derivatives were tested against human cancer cell lines. The results demonstrated that specific modifications, including those found in this compound, led to significant reductions in cell viability, indicating promising anticancer properties .
Mechanism of Action
The exact mechanism of action for 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is not well-documented in the search results. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The compound belongs to a class of piperazine-linked heterocyclic molecules. Key structural analogs include:
Key Observations :
Core Heterocycle :
- The target compound and 1O0 share the quinazolin-4-one core, which is associated with kinase inhibition or receptor antagonism. In contrast, urea derivatives (e.g., 11e ) utilize a thiazol-urea scaffold, likely targeting different biological pathways.
Substituent Effects: The 3-(trifluoromethyl)phenyl group is present in both the target compound and 11e , enhancing electron-withdrawing properties and metabolic resistance. However, 11e incorporates a urea-thiazol moiety, which may improve solubility compared to the target compound’s hexyl chain.
Synthetic Accessibility: Urea derivatives (e.g., 11a–11o ) exhibit high yields (83–88%), suggesting efficient synthetic routes.
Pharmacological and Physicochemical Implications
- In contrast, urea derivatives (e.g., 11e ) with polar linkers may exhibit improved aqueous solubility.
- Receptor Binding : The piperazine group in the target compound is a common pharmacophore in serotonin/dopamine receptor ligands. Compound 1O0 , with its trifluorobenzyl group, may target kinase domains due to aromatic stacking.
- Metabolic Stability : Trifluoromethyl groups in both the target compound and 11e reduce oxidative metabolism, extending half-life. However, the hydrazinyl-2-oxoethyl group in 11e could introduce susceptibility to enzymatic hydrolysis.
Biological Activity
3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its complex structure, which includes a quinazolinone core, a piperazine moiety, and a trifluoromethylphenyl group, contributing to its diverse biological effects.
- Chemical Name : 3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- CAS Number : 896383-93-0
- Molecular Formula : C25H27F3N4O3
- Molecular Weight : 488.5021 g/mol
Anticancer Activity
Quinazolinone derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In vitro studies have demonstrated that quinazolinone derivatives can inhibit the growth of cancer cells in a dose-dependent manner. For example, compounds similar to this compound showed IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer effects, quinazolinone derivatives also exhibit antimicrobial properties. Research indicates that modifications on the quinazolinone scaffold can enhance antibacterial and antifungal activities.
Summary of Antimicrobial Studies
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| A3 | High | PC3 Cell Line | |
| A2 | Moderate | MCF-7 Cell Line | |
| A5 | High | HT-29 Cell Line |
Antioxidant Properties
Recent studies have also highlighted the antioxidant potential of quinazolinone derivatives. Compounds derived from this class have demonstrated significant free radical scavenging activity, making them candidates for further development as therapeutic agents against oxidative stress-related diseases .
Antioxidant Assay Results
The antioxidant activities were assessed using various assays (DPPH and NO scavenging). Some derivatives showed better activity than standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
